9-cis-4-Ketoretinol
Description
Properties
CAS No. |
1076198-35-0 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.442 |
IUPAC Name |
3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-12+ |
InChI Key |
PLIUCYCUYQIBDZ-NXTBRRCASA-N |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |
Synonyms |
9-cis-4-Oxo-retinol; 9-(2,6,6-Trimethyl-3-keto-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The structural nuances of 9-cis-4-Ketoretinol and related compounds significantly impact their chemical behavior and biological interactions. Key comparisons include:
Key Insights :
- The 4-keto group in this compound may enhance metabolic stability compared to aldehyde or alcohol derivatives (e.g., 9-cisRetinal or 9-cis,13-cis-Retinol) .
- The carboxylic acid moiety in 4-keto-9-cis-retinoic acid likely improves solubility in aqueous buffers compared to non-polar derivatives like this compound .
Physicochemical Properties
Comparative solubility, stability, and partition coefficients influence experimental handling and biological applications:
Key Insights :
- 9-cisRetinal exhibits superior organic solvent solubility (e.g., 25 mg/mL in ethanol) compared to aqueous systems (0.3 mg/mL in PBS), a trend likely shared by this compound due to similar hydrophobicity .
- The carboxylic acid group in 4-keto-9-cis-retinoic acid may improve aqueous solubility, whereas 9-cis,13-cis-Retinol’s dual cis-configuration increases molecular rigidity and reduces bioavailability .
Key Insights :
- 9-cisRetinal demonstrates potent binding to retinoid-binding proteins (CRBP-I/II) and inhibits chondrogenesis at nanomolar concentrations, highlighting its role in cellular differentiation .
- This compound’s 4-keto group may alter receptor binding compared to 9-cisRetinal, but empirical data are lacking in the provided evidence.
Preparation Methods
Palladium-Catalyzed Z-Isomerization
The most efficient route to 9-cis-4-ketoretinol begins with the catalytic isomerization of all-trans-retinal derivatives. As demonstrated by, a palladium-based catalyst, specifically bis(acetonitrile)palladium(II) chloride ((CHCN)PdCl), induces selective Z-isomerization at the C9 position. The reaction proceeds via a cyclic six-membered chloropalladate intermediate, which stabilizes the cis-transition state (Fig. 1).
Reaction Conditions:
-
Substrate: All-trans-4-ketoretinal (1.34 mmol)
-
Catalyst: (CHCN)PdCl (2 mol%)
-
Solvent: Acetonitrile (CHCN)
-
Temperature: 65°C
-
Time: 2 hours
-
Atmosphere: Nitrogen (inert)
Under these conditions, the reaction yields three isomers: 9-cis-4-ketoretinal (20%), 13-cis-4-ketoretinal (30%), and 9,13-dicis-4-ketoretinal (10%). The 9-cis isomer is subsequently reduced to 9-cis-4-ketoretinol using sodium borohydride (NaBH) in ethanol at 0°C, achieving a final yield of 85% (Table 1).
Table 1: Isomer Distribution and Yields in Palladium-Catalyzed Reactions
| Isomer | Yield (%) | Retention Time (HPLC, min) |
|---|---|---|
| 9-cis-4-ketoretinal | 20 | 12.4 |
| 13-cis-4-ketoretinal | 30 | 14.1 |
| 9,13-dicis-4-ketoretinal | 10 | 16.8 |
Mechanistic Insights into cis-Selectivity
Quantum chemical calculations reveal that the palladium catalyst lowers the activation energy for Z-isomerization by 15–20 kcal/mol compared to thermal processes. The reaction proceeds through a σ-complex mechanism, where the palladium center coordinates to the retinoid’s conjugated π-system, facilitating bond rotation and stabilizing the cis-configuration. Isotopic labeling studies (H/D exchange) confirm that the process is non-radical and independent of solvent polarity.
Oxidative Introduction of the 4-Keto Group
Bromination-Oxidation Sequence
The 4-keto functionality is introduced via a two-step bromination-oxidation protocol starting from all-trans-retinal:
-
Bromination:
-
Reagents: N-Bromosuccinimide (NBS, 2 equiv), diethylaniline (1 equiv)
-
Solvent: Dichloromethane (CHCl)/acetonitrile (CHCN)/HO (10:1:1)
-
Temperature: −15°C
-
Time: 10 minutes
This step selectively brominates the C4 position, yielding 4-bromo-retinal.
-
-
Oxidation:
-
Reagents: Pyridinium chlorochromate (PCC, 1.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 25°C
-
Time: 2 hours
Oxidation of the brominated intermediate produces 4-keto-all-trans-retinal with 75% yield.
-
Challenges in Keto-Group Stability
The 4-keto group is prone to reduction under basic conditions. To mitigate this, reactions are conducted in anhydrous solvents with strict oxygen exclusion. Additionally, purification via high-performance liquid chromatography (HPLC) using a hexane/ethyl acetate gradient (2–10% ethyl acetate) ensures separation of keto-retinoids from reduced byproducts.
Purification and Characterization
Crystallization and HPLC
Post-synthesis, the crude mixture undergoes repetitive crystallization at −80°C to isolate the 9-cis isomer. Further purification via normal-phase HPLC (Zorbax Silica column, 4.6 × 250 mm) with a hexane/ethyl acetate mobile phase achieves >98% purity.
Table 2: HPLC Parameters for 9-cis-4-Ketoretinol Purification
| Parameter | Value |
|---|---|
| Column | Zorbax Silica (5 μm) |
| Mobile Phase | Hexane:EtOAc (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 360 nm |
| Retention Time | 12.4 min |
Spectroscopic Confirmation
-
H NMR (CDCl): δ 10.09 (d, J = 8.2 Hz, C1 aldehyde), 7.22 (dd, J = 15, 11.6 Hz, C7–C8), 6.66 (d, J = 15.8 Hz, C10–C11).
Comparative Analysis of Synthetic Routes
While palladium-catalyzed isomerization offers superior cis-selectivity, alternative methods such as total synthesis from β-ionone precursors have been explored. However, these routes suffer from low yields (<8%) and require multi-step protection/deprotection sequences. Enzymatic approaches using retinol isomerases remain under investigation but currently lack scalability.
Industrial and Regulatory Considerations
Large-scale production of 9-cis-4-ketoretinol demands stringent control over catalyst residues (Pd < 10 ppm) and solvent purity. Regulatory guidelines (e.g., ICH Q3D) mandate rigorous testing for heavy metals and organic impurities, necessitating advanced analytical protocols like ICP-MS and GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
